CID 795663
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Description
CID 795663 is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of CID 795663 involves the condensation of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylbenzoic acid followed by reduction of the nitro group to an amino group.
Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-5-methylbenzoic acid, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol, Wate
Reaction
Step 1: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 g) and 2-amino-5-methylbenzoic acid (1.2 g) in ethanol (20 mL) and add a few drops of concentrated hydrochloric acid. Heat the mixture under reflux for 6 hours., Step 2: Cool the reaction mixture to room temperature and filter the precipitated solid. Wash the solid with ethanol and dry it under vacuum to obtain the crude product., Step 3: Dissolve the crude product in water (20 mL) and add sodium borohydride (0.5 g) slowly with stirring. Keep the reaction mixture at room temperature for 2 hours., Step 4: Add hydrochloric acid dropwise to the reaction mixture until the pH is acidic. Filter the precipitated solid and wash it with water., Step 5: Dissolve the solid in sodium hydroxide solution and filter the insoluble impurities. Acidify the filtrate with hydrochloric acid to obtain the final product as a solid., Step 6: Wash the solid with water and dry it under vacuum to obtain pure CID 795663.
properties
IUPAC Name |
2-cyclopropyl-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-8-3-1-2-4-9(8)12-10(13-11)7-5-6-7/h1-4,7H,5-6H2,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPNOKUONQBBIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC(=O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 795663 |
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